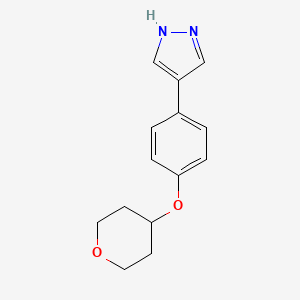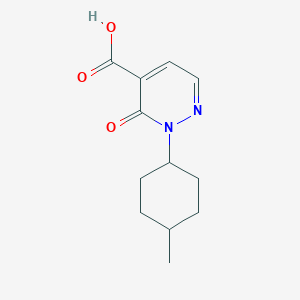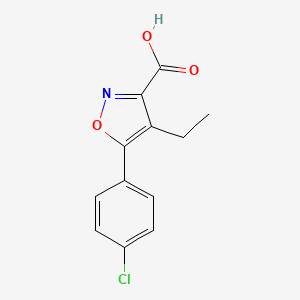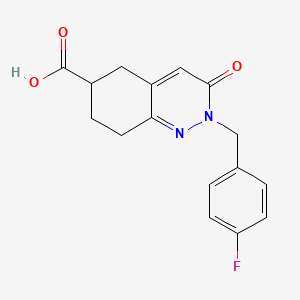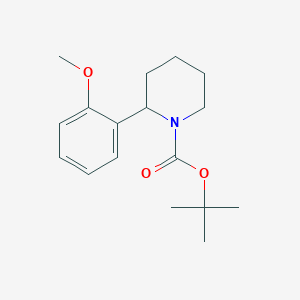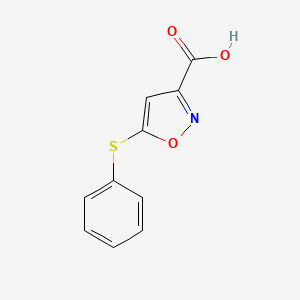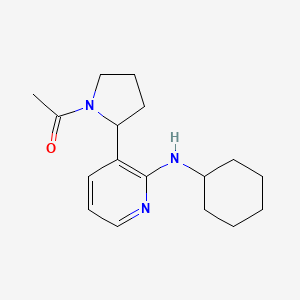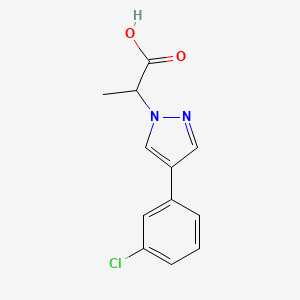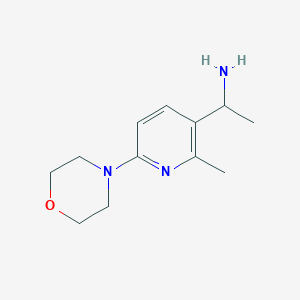![molecular formula C15H10N2O5 B11801040 Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate](/img/structure/B11801040.png)
Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate is a chemical compound with the molecular formula C15H10N2O5 and a molecular weight of 298.25 g/mol . This compound is typically a yellow solid and is sometimes soluble in organic solvents . It has a unique molecular structure that makes it valuable in various fields of organic synthesis .
Méthodes De Préparation
The synthesis of Methyl5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate generally involves multiple steps starting from different precursor materials . The synthetic route typically includes nitration, cyclization, and esterification reactions . Industrial production methods may vary, but they often involve optimizing reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Methyl5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester group. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate.
Applications De Recherche Scientifique
Methyl5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate is used in various scientific research applications:
Chemistry: It serves as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling .
Comparaison Avec Des Composés Similaires
Methyl5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate can be compared with other similar compounds, such as:
Methyl5-nitro-2-phenylbenzoxazole: Lacks the carboxylate group, leading to different chemical properties and reactivity.
Methyl5-amino-2-phenylbenzo[d]oxazole-7-carboxylate: Has an amino group instead of a nitro group, affecting its biological activity and chemical behavior.
Methyl5-nitro-2-phenylbenzo[d]oxazole-7-acetate: Contains an acetate group instead of a carboxylate group, altering its solubility and reactivity. The uniqueness of Methyl5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H10N2O5 |
|---|---|
Poids moléculaire |
298.25 g/mol |
Nom IUPAC |
methyl 5-nitro-2-phenyl-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C15H10N2O5/c1-21-15(18)11-7-10(17(19)20)8-12-13(11)22-14(16-12)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
DCCQTVCJSYGINH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])N=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


